molecular formula C13H12N2O2 B084263 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile CAS No. 15102-28-0

5-(1,3-Dioxoisoindol-2-yl)pentanenitrile

Cat. No. B084263
Key on ui cas rn: 15102-28-0
M. Wt: 228.25 g/mol
InChI Key: FDCZUDLRWMQRDZ-UHFFFAOYSA-N
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Patent
US07138530B2

Procedure details

To a solution of 5-bromovaleronitrile (5.12 g, 30.0 mmol) in DMF (40 mL) was added potassium phthalimide (6.00 g, 32.4 mmol). The above suspension was heated at 60° C. for 16 h, concentrated, and partitioned between H2O and DCM. The DCM layer was separated, washed with H2O (3×) and brine, dried over Na2SO4, and concentrated to give the title compound (6.84 g, quantitative yield) as a white solid.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7].[C:8]1(=[O:18])[NH:12][C:11](=[O:13])[C:10]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:9]12.[K]>CN(C=O)C>[O:13]=[C:11]1[C:10]2[C:9](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:8](=[O:18])[N:12]1[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7] |f:1.2,^1:18|

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
BrCCCCC#N
Name
Quantity
6 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between H2O and DCM
CUSTOM
Type
CUSTOM
Details
The DCM layer was separated
WASH
Type
WASH
Details
washed with H2O (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.84 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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